N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide
Overview
Description
N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide is an organic compound with the molecular formula C12H17N3O3S It is a derivative of piperazine, a heterocyclic amine, and features a sulfonyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide typically involves the reaction of piperazine derivatives with sulfonyl chlorides. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the formation of the piperazine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as solid-phase synthesis and photocatalytic synthesis have been explored for the efficient production of piperazine derivatives .
Chemical Reactions Analysis
Types of Reactions
N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require catalysts like iron(III) chloride .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or activation of specific pathways . The piperazine moiety is known to interact with neurotransmitter receptors, which may contribute to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Trimetazidine: A piperazine derivative used as an anti-anginal medication.
Ranolazine: Another piperazine derivative used to treat chronic angina.
Aripiprazole: An antipsychotic medication with a piperazine core.
Uniqueness
N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide is unique due to its specific sulfonyl-phenyl-acetamide structure, which imparts distinct chemical and biological properties. Unlike other piperazine derivatives, it has a sulfonyl group that enhances its potential interactions with biological targets .
Properties
IUPAC Name |
N-(4-piperazin-1-ylsulfonylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-10(16)14-11-2-4-12(5-3-11)19(17,18)15-8-6-13-7-9-15/h2-5,13H,6-9H2,1H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBMCJNYWPOZKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360692 | |
Record name | N-[4-(Piperazine-1-sulfonyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100318-71-6 | |
Record name | N-[4-(Piperazine-1-sulfonyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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